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molecular formula C9H10O4 B3055512 2-Hydroxy-3,5-dimethoxybenzaldehyde CAS No. 65162-29-0

2-Hydroxy-3,5-dimethoxybenzaldehyde

Cat. No. B3055512
M. Wt: 182.17 g/mol
InChI Key: RZKNKVRCIXKLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08283340B2

Procedure details

Morpholine (2.05 g, 24 mmol) and THF (40 mL) were placed in a dry, three-necked, round bottomed flask equipped with a stirring bar, septum cap, dropping funnel, thermometer, and argon inlet. The flask was cooled in a dry ice-acetone bath to −50° C., and a solution of n-BuLi in hexane (1.6M, 15 mL, 24 mmol) was added all at once. After 10 min a solution of the 2-bromo-3,5-dimethoxybenzaldehyde 37 (4.9 g, 20 mmol) in THF (30 mL) was added dropwise via a syringe over a period of 4 min, and the mixture was cooled to ˜−75° C. over 20 min. n-BuLi in hexane (1.6M, 20 mL, 32 mmol) was then added dropwise over 45 min, keeping the temperature at −75° C. After complete addition of n-BuLi the solution was stritted for 35 min. A solution of nitrophenol (6.90 g, 46 mmol) in 10 mL THF was added from the dropping funnel, keeping the temperature at −75° C. The resulting dark mixture was stirred at −75° C. for 4 h and then allowed to warm to room temperature. It was acidified to pH 1 with 6N HCl and stirred for 15 min. After dilution with brine (100 mL), THF was removed in-vacuo. The aqueous solution was extracted with diethyl ether (4×40 mL). The combined organic layers were extracted with 2 N NaOH (3×40 mL). The combined NaOH extracts were washed with diethyl ether (3×20 mL) and then acidified to pH 1 with concentrated HCl. The resulting mixture was extracted with CH2Cl2 (3×20 mL), and the combined organic extracts were washed with brine, dried (MgSO4) and adsorbed on silica gel. The product was purified by flash chromatography, eluting with EtOAc/hexane (1:2) to give 38 (2.0 g, 55%) as a yellow solid. m/z=183.06 (M+H). 1H NMR (500 MHz, CDCl3): δ: 10.71 (1H, s, OH), 9.91 (1H, s, CHO), 6.77 (1H, d, J4,6=2.8 Hz, H-6), 6.61 (1H, d, J4,6=2.8 Hz, H-4), 3.92 (3H, s, OMe), 3.84 (3H, s, OMe). 13C NMR CDEPT 135 (500 MHz, CDCl3): δ: 196.11 (CHO), 107.93 (C-6), 103.90 (C-4), 56.29 (OMe), 55.83 (OMe).
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
4.9 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Yield
55%

Identifiers

REACTION_CXSMILES
N1CC[O:4]CC1.[Li]CCCC.CCCCCC.Br[C:19]1[C:26]([O:27][CH3:28])=[CH:25][C:24]([O:29][CH3:30])=[CH:23][C:20]=1[CH:21]=[O:22].[N+](C1C=CC=CC=1O)([O-])=O.Cl>C1COCC1>[OH:4][C:19]1[C:26]([O:27][CH3:28])=[CH:25][C:24]([O:29][CH3:30])=[CH:23][C:20]=1[CH:21]=[O:22]

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
4.9 g
Type
reactant
Smiles
BrC1=C(C=O)C=C(C=C1OC)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Step Seven
Name
Quantity
6.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting dark mixture was stirred at −75° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
three-necked, round bottomed flask equipped with a stirring bar
CUSTOM
Type
CUSTOM
Details
septum cap
ADDITION
Type
ADDITION
Details
was then added dropwise over 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
at −75° C
CUSTOM
Type
CUSTOM
Details
at −75° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After dilution with brine (100 mL), THF was removed in-vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether (4×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were extracted with 2 N NaOH (3×40 mL)
WASH
Type
WASH
Details
The combined NaOH extracts were washed with diethyl ether (3×20 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×20 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1:2)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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